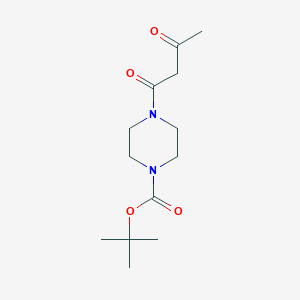

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by other names such as 1221492-48-3, SCHEMBL4202607, AT21978, and 1-BOC-4-(3-OXOPROPYL)PIPERAZINE .

Synthesis Analysis

The synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and its derivatives has been reported in several studies . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has been analyzed using various techniques . The InChI code for this compound is InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has a molecular weight of 242.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 49.8 Ų .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate derivatives have been extensively studied. For instance, Sanjeevarayappa et al. (2015) synthesized a derivative through a condensation reaction, characterized it using spectroscopic methods, and determined its crystal structure via X-ray diffraction. This research laid the groundwork for understanding the molecular architecture and potential applications of these compounds in various fields (Sanjeevarayappa et al., 2015).

- Similarly, Kulkarni et al. (2016) reported on the synthesis, characterization, and biological evaluation of two N-Boc piperazine derivatives, providing insights into their structural and functional properties through X-ray diffraction analysis and biological activity tests (Kulkarni et al., 2016).

Biological Evaluation

- The derivatives have been evaluated for various biological activities. The compound synthesized by Sanjeevarayappa et al. demonstrated moderate anthelmintic activity, suggesting its potential use in developing treatments for parasitic worm infections. However, its antibacterial activity was found to be poor, indicating specificity in its biological interactions (Sanjeevarayappa et al., 2015).

- On the other hand, Kulkarni et al. found that their synthesized compounds showed moderate antibacterial and antifungal activities against several microorganisms, hinting at their potential application in antimicrobial therapy (Kulkarni et al., 2016).

Anticorrosive Properties

- A novel application of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate derivatives is in corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel heterocyclic compound derived from tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate on carbon steel in a corrosive medium. Their study revealed that the compound could effectively inhibit corrosion with high efficiency, making it a promising candidate for protective coatings in industrial applications (Praveen et al., 2021).

Orientations Futures

The future directions for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities . Additionally, more research could be conducted to understand its safety profile and potential hazards .

Mécanisme D'action

Target of Action

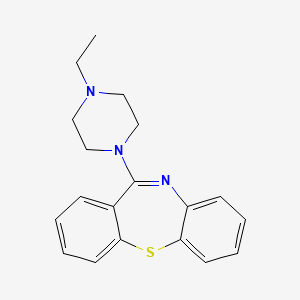

Tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate, also known as 1-Piperazinecarboxylic acid, 4-(1,3-dioxobutyl)-, 1,1-dimethylethyl ester, is a derivative of N-Boc piperazine Compounds containing piperazine rings are known for their wide spectrum of biological activities, which can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

The piperazine ring’s ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable component in drug discovery . This suggests that the compound may interact with its targets through hydrogen bonding and other intermolecular interactions.

Biochemical Pathways

Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring’s water solubility and proper alkality may influence the compound’s bioavailability .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The easy modificability of the piperazine ring suggests that it may adapt to various environmental conditions .

Propriétés

IUPAC Name |

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSUGFWKJSGGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)